Physicochemical Profiling and Analytical Workflows for 1H-Indole-2,7-dicarboxylic Acid in Drug Discovery
Physicochemical Profiling and Analytical Workflows for 1H-Indole-2,7-dicarboxylic Acid in Drug Discovery
Executive Summary
In contemporary rational drug design, the indole scaffold remains one of the most privileged pharmacophores due to its ability to mimic endogenous ligands like tryptophan and serotonin. 1H-Indole-2,7-dicarboxylic acid (CAS 68833-96-5) represents a highly specialized derivative within this class. By positioning carboxylic acid moieties at both the C2 and C7 positions, this molecule offers a unique, rigid bidentate hydrogen-bonding network. This structural geometry is highly sought after in the development of kinase inhibitors, allosteric modulators, and supramolecular assemblies.
This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, analytical characterization, and experimental handling of 1H-Indole-2,7-dicarboxylic acid, designed specifically for application scientists and drug development professionals.
Structural and Physicochemical Profiling
Understanding the fundamental physicochemical properties of a pharmacophore is the first step in predicting its pharmacokinetic (PK) behavior. The dual carboxylic acid groups fundamentally alter the lipophilicity and ionization state of the indole core.
Core Chemical Identifiers
The following data summarizes the foundational chemical identifiers and structural metrics of the compound, grounded by data from the[1] and the [2].
| Property | Value | Causality / Significance in Design |
| IUPAC Name | 1H-Indole-2,7-dicarboxylic acid | Defines the precise regiochemistry of the di-acid substitution. |
| CAS Number | 68833-96-5 | Primary identifier for commercial sourcing and regulatory tracking. |
| Molecular Formula | C10H7NO4 | Indicates a high ratio of heteroatoms to carbon, driving polarity. |
| Molecular Weight | 205.17 g/mol | Low molecular weight (Lead-like), allowing room for further derivatization without violating Lipinski's Rule of 5. |
| SMILES | O=C(O)C1=CC2=C(C(=C1)C(=O)O)NC(=C2)C(=O)O | Utilized for in silico docking and cheminformatics modeling. |
Acid-Base Chemistry and Lipophilicity
The presence of two carboxylic acids on the electron-rich indole ring creates a complex ionization profile. The C2-carboxylate is conjugated directly with the indole nitrogen, while the C7-carboxylate is situated on the benzenoid ring.
| Metric | Estimated Value | Experimental Implication |
| pKa₁ (C2-COOH) | ~3.8 - 4.2 | The proximity to the electron-donating N-H slightly modulates acidity compared to standard benzoic acids. |
| pKa₂ (C7-COOH) | ~4.5 - 5.1 | Deprotonates sequentially. At physiological pH (7.4), the molecule exists almost exclusively as a highly polar dianion . |
| LogP (Neutral) | ~1.8 - 2.1 | Moderate lipophilicity in its fully protonated state (e.g., in gastric fluid). |
| LogD (pH 7.4) | < -2.0 | As a dianion in blood plasma, passive membrane permeability is exceptionally low. Requires active transport or prodrug strategies (e.g., diethyl esters) for intracellular targets. |
Data synthesis supported by structural analogs in the [3].
Pharmacophore Modeling and Target Interaction
In the context of target binding—particularly within kinase hinge regions—the 1H-Indole-2,7-dicarboxylic acid scaffold acts as a rigid anchor. The indole N-H serves as a potent hydrogen bond donor, while the C2 and C7 carboxylates act as hydrogen bond acceptors or form salt bridges with basic residues (e.g., Lysine or Arginine) in the target pocket.
Fig 1: Pharmacophore interaction network of the 1H-Indole-2,7-dicarboxylate scaffold.
Analytical Characterization Protocols
To ensure scientific integrity, analytical methods must be self-validating. Highly polar di-acids notoriously suffer from poor retention and peak tailing on standard C18 reverse-phase columns.
LC-MS/MS Quantification Workflow
To achieve baseline resolution and symmetric peak shape, a mixed-mode chromatography approach is required. According to separation standards developed by [4], the Newcrom R1 column is optimal.
Causality Check: Why use Formic Acid instead of Phosphoric Acid? While phosphoric acid provides excellent UV peak shapes by suppressing the ionization of the carboxylates, it is non-volatile and will rapidly foul the Electrospray Ionization (ESI) source of a mass spectrometer. Formic acid ensures MS compatibility while maintaining sufficient ionic strength for the mixed-mode stationary phase.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1H-Indole-2,7-dicarboxylic acid standard in 50:50 Methanol:Water to a concentration of 1 mg/mL. Self-Validation: Ensure complete dissolution; sonicate for 5 minutes if particulate matter remains.
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Column Equilibration: Install a Newcrom R1 column (150 x 4.6 mm, 3 µm). Equilibrate with Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile) at a 70:30 (A:B) ratio for 10 column volumes.
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Injection & Separation: Inject 5 µL of the sample. Run an isocratic method at 1.0 mL/min for 8 minutes. The mixed-mode interactions will retain the polar di-acid effectively.
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Ionization (ESI-): Operate the mass spectrometer in Negative Electrospray Ionization mode. The compound readily loses a proton to form the [M-H]⁻ pseudomolecular ion at m/z 204.03.
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Detection (MRM): Monitor the transition from m/z 204.03 to its primary fragment (typically loss of CO₂, m/z 160.0) for precise quantification.
Fig 2: Logical workflow for LC-MS/MS method validation and quantification.
Potentiometric pKa Determination
Accurate in vitro measurement of the pKa values is critical for predicting the LogD profile.
Step-by-Step Methodology:
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Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25.0 ± 0.1 °C.
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Solvent Preparation: Because the neutral di-acid has limited aqueous solubility, prepare a co-solvent system (e.g., 0.15 M KCl in 20% Methanol/Water) to maintain constant ionic strength and ensure the analyte remains in solution during the acidic phase of the titration.
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Titration: Dissolve 2.0 mM of the analyte in 50 mL of the solvent. Titrate with standardized 0.1 M KOH in 0.05 mL increments.
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Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The two inflection points correspond to the sequential neutralization of the C2 and C7 carboxylic acids.
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Self-Validation: Perform a blank titration (solvent only) and subtract the blank curve to correct for the ionization of water and methanol, ensuring the derived pKa values are exclusively attributed to the indole di-acid.
Synthetic Perspectives
While commercial sourcing of 1H-Indole-2,7-dicarboxylic acid is common, understanding its synthetic origins aids in designing downstream derivatives (e.g., amides or esters).
The most robust synthetic route typically involves the Fischer Indole Synthesis utilizing a functionalized phenylhydrazine (e.g., 2-hydrazinobenzoic acid) reacted with a pyruvic acid derivative. Alternatively, Directed Ortho-Metalation (DoM) can be employed on an appropriately protected indole-2-carboxylate. By utilizing a bulky N-protecting group and a strong base (like sec-butyllithium), the C7 position can be selectively lithiated and subsequently quenched with carbon dioxide (CO₂) to yield the 2,7-dicarboxylic acid upon global deprotection.
Causality Check: Why target the C7 position via DoM? The indole nitrogen directs metalation to the adjacent C2 and C7 positions. If C2 is already occupied by a carboxylate (protected as an ester), the steric and electronic environment heavily favors deprotonation at C7, allowing for precise regiocontrol without the need for pre-halogenated starting materials.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 111637, 1H-indole-2,7-dicarboxylic acid." PubChem, [Link].
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American Chemical Society. "1H-Indole-2,7-dicarboxylic acid." CAS Common Chemistry, [Link].
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U.S. Environmental Protection Agency. "1H-Indole-2,7-dicarboxylic acid - Substance Details." CompTox Chemicals Dashboard, [Link].
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SIELC Technologies. "Separation of 1H-Indole-2,7-dicarboxylic acid on Newcrom R1." SIELC Applications, [Link].
